molecular formula C27H24ClN3O4 B2750511 N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 894554-05-3

N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

Cat. No. B2750511
CAS RN: 894554-05-3
M. Wt: 489.96
InChI Key: QPWNPAMULGDFDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C27H24ClN3O4 and its molecular weight is 489.96. The purity is usually 95%.
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Scientific Research Applications

Antiviral and Neuroprotective Applications

A novel anilidoquinoline derivative, demonstrating significant antiviral and antiapoptotic effects in vitro, was synthesized for the therapeutic treatment of Japanese encephalitis. This compound showed a considerable decrease in viral load and increased survival rates in infected mice, indicating its potential as a therapeutic agent against viral encephalitis (Ghosh et al., 2008).

Fluorescence and Coordination Chemistry

Research into lanthanide complexes with aryl amide ligands has highlighted their potential in fluorescence applications. These complexes demonstrate significant fluorescence properties, which can be utilized in materials science for sensing, imaging, and lighting applications (Wu et al., 2008).

Structural Chemistry and Crystal Engineering

The study of salt and inclusion compounds of isoquinoline derivatives with amide functionalities has provided valuable insights into gel formation, crystal structures, and fluorescence properties. These findings contribute to the understanding of molecular interactions and the development of new materials with tailored properties (Karmakar et al., 2007).

Antimalarial Activity

A series of compounds related to the structural class of quinolines demonstrated antimalarial activity through a quantitative structure-activity relationship study. These findings support the development of new antimalarial agents with improved efficacy against resistant strains of Plasmodium (Werbel et al., 1986).

Cancer Research

Quinoxaline derivatives have been investigated for their efficacy in inhibiting cancer cell viability and proliferation, demonstrating potential as anticancer agents. This research contributes to the discovery of new therapeutic options for cancer treatment (El Rayes et al., 2022).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-17-6-8-20(9-7-17)29-15-19-12-18-13-24-25(35-11-10-34-24)14-23(18)31(27(19)33)16-26(32)30-22-5-3-2-4-21(22)28/h2-9,12-14,29H,10-11,15-16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWNPAMULGDFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5Cl)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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